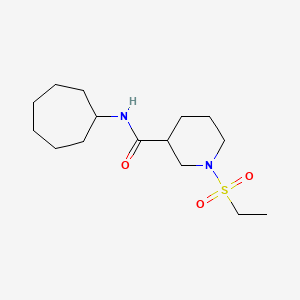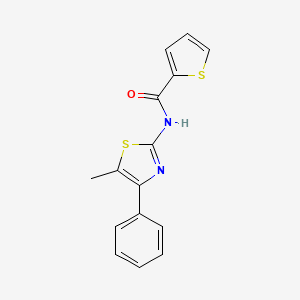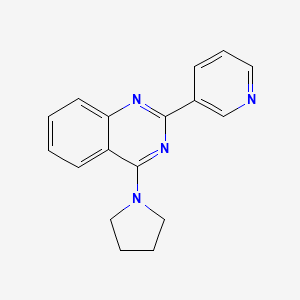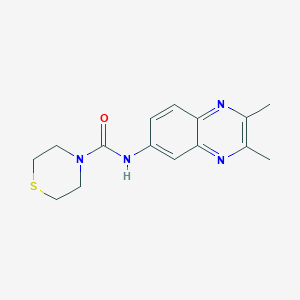
1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 2-chloro-5-nitrobenzoyl group attached to a phenylpiperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-phenylpiperazine. The process begins with the preparation of 2-chloro-5-nitrobenzoic acid through nitration of o-chlorobenzoic acid, followed by alkali dissolution and acid precipitation . The resulting 2-chloro-5-nitrobenzoic acid is then reacted with 4-phenylpiperazine under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitration, alkali dissolution, acid precipitation, and subsequent reaction with 4-phenylpiperazine .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, substituted piperazines, and other modified compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine can be compared with other similar compounds, such as:
1-(2-chloro-5-nitrobenzoyl)azepane: Similar structure but with an azepane ring instead of a piperazine ring.
1-(2-chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole: Contains a benzotriazole moiety instead of a piperazine ring.
2-chloro-5-nitrobenzoic acid: The parent compound used in the synthesis of this compound.
Eigenschaften
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-16-7-6-14(21(23)24)12-15(16)17(22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHIASWCDSANIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(3-methyl-2-buten-1-yl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5573239.png)
![4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5573241.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5573251.png)
![1-[(benzoylamino)methyl]-2-naphthyl 4-fluorobenzoate](/img/structure/B5573259.png)
![4-[(2-ethylpyrimidin-5-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5573269.png)

![2-[4-(4-methylpiperazin-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5573279.png)
![N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5573283.png)
![3-(1,3-benzodioxol-5-yl)-1-(1-benzofuran-2-yl)benzo[f]quinoline](/img/structure/B5573293.png)

![4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5573301.png)

![N-[(2-ethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5573323.png)

